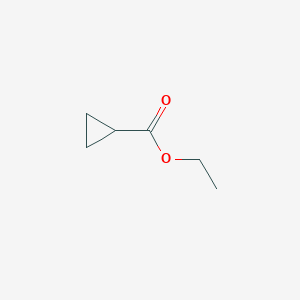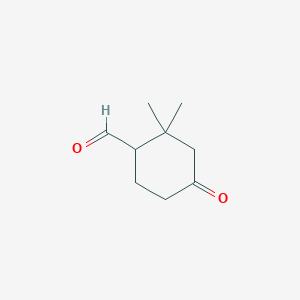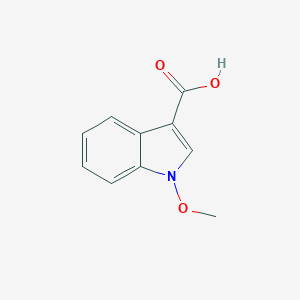
1-甲氧基吲哚-3-羧酸
描述
1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学研究应用
1-Methoxyindole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
It is synthesized from a phytoalexin nucleophilic substitution reaction selectively at the 2-position . This suggests that it might interact with its targets through a nucleophilic substitution mechanism.
Biochemical Pathways
For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It is known that the synthesis and function of indole derivatives can be influenced by various factors, including the presence of pathogens .
生化分析
Biochemical Properties
They are important types of molecules and natural products and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are known to be synthesized from tryptophan via intermediates in Arabidopsis .
Transport and Distribution
Indole derivatives are known to bind with high affinity to multiple receptors, which could influence their transport and distribution .
Subcellular Localization
Indole derivatives are known to play a main role in cell biology, which could influence their subcellular localization .
准备方法
1-Methoxyindole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the selective nucleophilic substitution reaction at the 2-position of the indole ring. This method typically uses specific reagents and conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Methoxyindole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Methoxyindole-3-carboxylic acid can be compared with other indole derivatives such as:
- 1-Methylindole-3-carboxylic acid
- 1-Methylindole-3-carboxaldehyde
- Indole-3-acetic acid
These compounds share a similar indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
属性
IUPAC Name |
1-methoxyindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZLEZAQMDQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238760 | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91913-76-7 | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the metabolism of 1-methoxyindole-3-carboxylic acid unique compared to other compounds?
A1: The research paper highlights a novel metabolic reaction observed with 1-methoxyindole-3-carboxylic acid: O-demethylation from a heterocyclic nitrogen []. This means that the methoxy group (-OCH3) attached to the nitrogen atom in the indole ring is removed, releasing formaldehyde. While O-demethylation is a common metabolic reaction, its occurrence directly on a nitrogen within a heterocyclic ring like indole is unusual and potentially significant for understanding the compound's pharmacological activity and reactivity.
Q2: How was this O-demethylation reaction studied and quantified in the research?
A2: The researchers used a fortified 15,000 g rat liver supernatant fraction, which contains enzymes responsible for drug metabolism. They incubated this fraction with 1-methoxyindole-3-carboxylic acid and measured the amount of formaldehyde produced as a direct indicator of O-demethylation []. To validate their findings and compare the efficiency of this reaction, they also performed the same experiment using 4-nitroanisole, a known substrate for O-demethylation. By comparing the kinetic parameters (Km and Vmax) obtained for both compounds, they could confirm and quantify the O-demethylation of 1-methoxyindole-3-carboxylic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


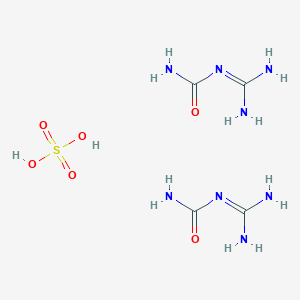
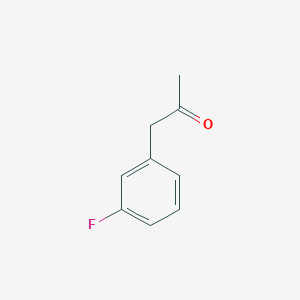
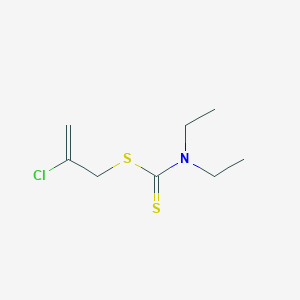

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
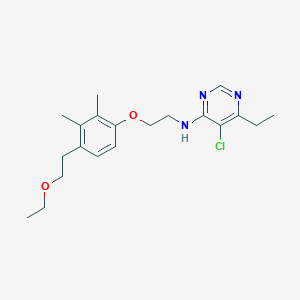
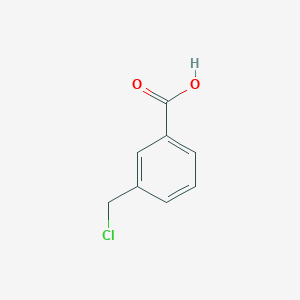
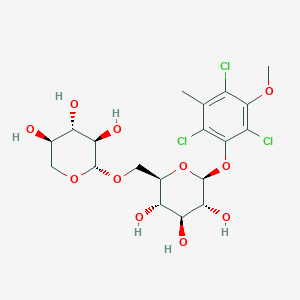
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B132448.png)
